Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate structure and properties
Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate structure and properties
An In-depth Technical Guide to Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and potential applications, grounded in the established chemistry of the pyrazolo[1,5-a]pyridine scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry.[1] This prominence is due to its versatile biological activities, which include roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2] The unique structural arrangement of the fused pyrazole and pyridine rings allows these molecules to act as mimics of endogenous ligands, such as ATP, enabling them to interact with the active sites of various enzymes.[2] The development of novel derivatives of this core structure continues to be a vibrant area of research, aimed at discovering new therapeutic agents with improved potency and selectivity.[3]
Molecular Structure and Physicochemical Properties
Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate is a derivative of the pyrazolo[1,5-a]pyridine core. Its structure features an amino group at the 3-position and an ethyl carboxylate group at the 2-position. The presence of these functional groups, particularly the amino group and the ester, provides key sites for further chemical modification and hydrogen bonding interactions, which are crucial for biological activity.
Table 1: Predicted Physicochemical Properties of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Based on chemical structure |
| Molecular Weight | 205.22 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar heterocyclic compounds[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from the presence of the aromatic rings and the ethyl ester group. |
| Hydrogen Bond Donors | 1 (from the amino group) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (2 from the ester, 2 from the ring nitrogens) | Structural analysis |
| Storage | Should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[4] | General recommendation for amino-substituted heterocyclic compounds. |
Synthesis of Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction.[1][2] This reaction typically involves the condensation of an N-aminopyridinium salt or ylide with a suitable dipolarophile, such as an alkyne or alkene.[5]
A plausible synthetic route to Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate would involve the reaction of an N-aminopyridine with an ethyl propiolate derivative. The choice of substituents on the starting materials will dictate the final substitution pattern on the pyrazolo[1,5-a]pyridine ring.
Caption: Proposed [3+2] Cycloaddition Synthesis.
Experimental Protocol: A Proposed Synthesis
The following is a generalized, step-by-step methodology for the synthesis of the target compound based on established literature procedures for similar molecules.[1][3]
Step 1: Formation of the N-Aminopyridinium Salt
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To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) portion-wise at 0 °C.
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Stir the reaction mixture at room temperature for 12-24 hours.
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The resulting precipitate, the N-aminopyridinium salt, is filtered, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Step 2: [3+2] Cycloaddition and Aromatization
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Suspend the N-aminopyridinium salt and a suitable dipolarophile, such as an ethyl 2-cyano-3-substituted-acrylate, in a solvent like ethanol or acetonitrile.
-
Add a base, such as potassium carbonate or triethylamine, to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield the desired Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate.
Structural Characterization
To confirm the identity and purity of the synthesized Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate, a combination of spectroscopic techniques would be employed.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester protons. - A broad singlet for the amino (-NH₂) protons. - A set of aromatic protons in the downfield region with characteristic coupling patterns for the pyrazolo[1,5-a]pyridine ring system. |
| ¹³C NMR | - Resonances for the two carbons of the ethyl group. - A peak for the ester carbonyl carbon. - A series of peaks in the aromatic region corresponding to the carbons of the fused ring system. |
| IR Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹). - C=C and C=N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (205.22 m/z for [M]⁺). |
Potential Applications in Drug Discovery
The Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate scaffold is a promising starting point for the development of new therapeutic agents. The amino and ester functional groups serve as handles for the synthesis of a library of derivatives with diverse biological activities.
Based on the known activities of the parent pyrazolo[1,5-a]pyridine core and its analogues, this compound could be explored for several therapeutic applications:
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Kinase Inhibition: The pyrazolo[1,5-a]pyridine scaffold is known to inhibit various protein kinases, which are key targets in cancer therapy.[2]
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Antitubercular Agents: Derivatives of pyrazolo[1,5-a]pyridine have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3]
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Antimicrobial and Anticancer Properties: The closely related 5-aminopyrazolo[1,5-a]pyridine-2-carboxylic acid has been investigated for its potential antimicrobial and anticancer activities.[6]
Caption: Drug Discovery Potential.
Conclusion
Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate represents a valuable, yet underexplored, molecule within the medicinally important class of pyrazolo[1,5-a]pyridines. Its synthesis is achievable through established cycloaddition methodologies, and its structure is ripe for derivatization to explore a range of biological targets. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and ultimately unlock the therapeutic potential of this promising heterocyclic compound.
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